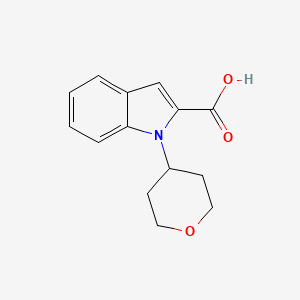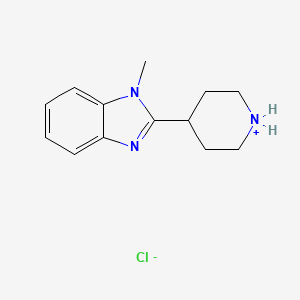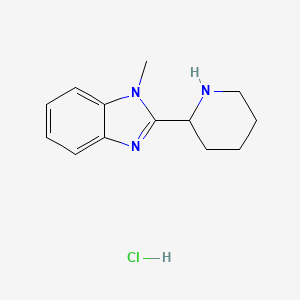![molecular formula C11H20Cl3N3 B8219796 N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride](/img/structure/B8219796.png)
N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3 It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions. The process may include steps such as dehydroxylation and pyridine reduction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, amination, and hydrogenation reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. These interactions may include binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These include compounds such as piperine and evodiamine, which have similar structural features and biological activities.
Pyridine Derivatives: These include compounds such as pyridine-4-amine and its methyl and nitro derivatives.
Uniqueness
N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;;;/h1-3,6,10,12H,4-5,7-9H2,(H,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDJIHRREYTFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B8219720.png)
amine hydrochloride](/img/structure/B8219727.png)

![Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B8219750.png)
![1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid](/img/structure/B8219751.png)
![Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride](/img/structure/B8219758.png)
![Methyl({[5-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride](/img/structure/B8219766.png)


![1-[(Tert-butoxy)carbonyl]-3-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8219781.png)
![1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8219789.png)
![5-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride](/img/structure/B8219806.png)
![3-methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride](/img/structure/B8219819.png)
